molecular formula C21H21F2N3O3S B3008489 5-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole CAS No. 1704648-80-5

5-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole

Cat. No. B3008489
CAS RN: 1704648-80-5
M. Wt: 433.47
InChI Key: FONBRGIHGWYBBA-UHFFFAOYSA-N
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Description

The compound "5-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole" is a derivative of 1,3,4-oxadiazole, a class of compounds known for their biological activities. These compounds have been the subject of extensive research due to their potential applications in medicinal chemistry, particularly as antibacterial agents and drug candidates for the treatment of diseases such as Alzheimer's .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves multiple steps, starting from basic building blocks like benzenesulfonyl chloride or chlorobenzenesulfonyl chloride, which are then converted into more complex intermediates through reactions with other organic compounds. For instance, the synthesis of N-substituted derivatives involves the conversion of benzenesulfonyl chloride into ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate, followed by further transformations to yield the final oxadiazole derivatives . Similarly, the synthesis of 5-substituted 1,3,4-oxadiazole derivatives involves the conversion of organic acids into esters, hydrazides, and then into 5-substituted-1,3,4-oxadiazole-2-thiols, which are finally reacted with a sulfonyl piperidine compound to obtain the target molecules .

Molecular Structure Analysis

The molecular structures of these oxadiazole derivatives are confirmed using modern spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, and mass spectral data. These techniques provide detailed information about the molecular framework and the nature of substituents attached to the core oxadiazole ring .

Chemical Reactions Analysis

The oxadiazole derivatives are reactive intermediates that can undergo further chemical transformations. For example, they can react with various electrophiles under basic conditions in an aprotic polar solvent to yield a range of N-substituted derivatives with potential biological activities . Additionally, the chloromethyl-oxadiazole compounds can react with different amines such as pyrrolidine, piperidine, and morpholine to yield chromone-oxadiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the sulfonyl group and the oxadiazole moiety contributes to their potential biological activities. The antibacterial bioassays of these compounds have shown promising results against tobacco bacterial wilt, with some derivatives exhibiting significant inhibitory effects on the mycelial growth of Ralstonia solanacearum . Moreover, the enzyme inhibition activities of these compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) suggest their potential as drug candidates for the treatment of Alzheimer's disease . The physical properties such as solubility and stability are not explicitly mentioned in the provided data but can be inferred to be suitable for biological applications based on their successful use in bioassays and enzyme inhibition studies.

Scientific Research Applications

Biological Activities

  • Butyrylcholinesterase Inhibition: Compounds similar to 5-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole have been synthesized and demonstrated butyrylcholinesterase (BChE) inhibitory activity. These compounds also underwent molecular docking studies to examine their binding affinity and orientation in human BChE protein's active sites (Khalid et al., 2016).

Antibacterial Properties

  • Antibacterial Potential: Various acetamide derivatives with structural similarities to 5-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole have been synthesized and evaluated for their antibacterial activity. One particular compound exhibited significant growth inhibition against bacteria like Salmonella typhi and Escherichia coli (Iqbal et al., 2017).

Alzheimer’s Disease Treatment

  • Alzheimer’s Disease Therapy: Research on N-substituted derivatives of compounds structurally related to 5-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole has indicated potential for Alzheimer’s disease treatment. These compounds were synthesized and evaluated for enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s therapy (Rehman et al., 2018).

Anticancer Properties

  • Anticancer Agent Evaluation: Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, sharing core structural features with 5-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole, have been synthesized and assessed for their potential as anticancer agents. Certain derivatives demonstrated strong anticancer properties relative to doxorubicin, a known anticancer drug (Rehman et al., 2018).

properties

IUPAC Name

5-[[1-(2,6-difluorophenyl)sulfonylpiperidin-3-yl]methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O3S/c1-14-6-2-3-8-16(14)21-24-19(29-25-21)12-15-7-5-11-26(13-15)30(27,28)20-17(22)9-4-10-18(20)23/h2-4,6,8-10,15H,5,7,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONBRGIHGWYBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)S(=O)(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole

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